molecular formula C20H26N4O4S B2700136 1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine CAS No. 1903674-32-7

1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine

Cat. No.: B2700136
CAS No.: 1903674-32-7
M. Wt: 418.51
InChI Key: USDHXBLAHRWLCJ-UHFFFAOYSA-N
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Description

1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxyethyl, sulfonyl, piperazinyl, and tetrahydropyrazolopyridinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of 2-Phenoxyethyl Sulfonyl Chloride: This step involves the reaction of 2-phenoxyethanol with chlorosulfonic acid under controlled conditions to produce 2-phenoxyethyl sulfonyl chloride.

    Synthesis of Piperazinyl Intermediate: The piperazine ring is introduced by reacting the sulfonyl chloride with piperazine in the presence of a base such as triethylamine.

    Cyclization to Form Tetrahydropyrazolopyridine: The final step involves the cyclization of the piperazinyl intermediate with a suitable precursor to form the tetrahydropyrazolopyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its efficacy in treating various diseases, including its mechanism of action and potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine: This compound shares structural similarities with other sulfonyl piperazine derivatives and tetrahydropyrazolopyridine compounds.

    Phenoxyethyl Sulfonyl Derivatives: Compounds with similar phenoxyethyl sulfonyl groups may exhibit comparable chemical reactivity and biological activity.

    Piperazine Derivatives: Other piperazine-based compounds may share similar pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c25-20(19-16-17-6-4-5-9-24(17)21-19)22-10-12-23(13-11-22)29(26,27)15-14-28-18-7-2-1-3-8-18/h1-3,7-8,16H,4-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDHXBLAHRWLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CCOC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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